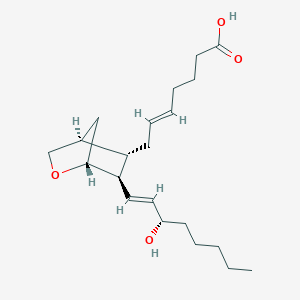
9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid is a synthetic analog of prostaglandin F2alphaThis compound is significant in various biological and pharmacological studies due to its ability to mimic the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid involves multiple steps, starting from prostaglandin F2alpha. The key steps include the formation of the methanoepoxy ring and the removal of the hydroxyl groups at positions 9 and 11. The reaction conditions typically involve the use of strong acids or bases and organic solvents such as methyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reactions and optimizing conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Aplicaciones Científicas De Investigación
9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid has several scientific research applications:
Chemistry: It is used to study the mechanisms of thromboxane A2 and its analogs.
Biology: It helps in understanding the role of thromboxane A2 in various biological processes, including platelet aggregation and vasoconstriction.
Medicine: It is used in pharmacological studies to develop new drugs targeting thromboxane A2 receptors.
Industry: It is used in the production of thromboxane A2 receptor agonists for research and therapeutic purposes
Mecanismo De Acción
The compound exerts its effects by binding to thromboxane A2 receptors on the surface of platelets and vascular smooth muscle cells. This binding triggers a cascade of intracellular events, leading to platelet shape change, aggregation, and contraction of smooth muscle cells. The molecular targets include G-protein coupled receptors and downstream signaling pathways involving phosphoinositide hydrolysis and protein phosphorylation .
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin F2alpha: The parent compound from which 9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid is derived.
Thromboxane A2: The natural ligand for thromboxane A2 receptors.
U-44069: Another thromboxane receptor agonist with similar properties
Uniqueness
This compound is unique due to its stability and ability to selectively mimic thromboxane A2. Unlike thromboxane A2, which is rapidly degraded in the body, this compound remains stable, making it useful for in vitro and in vivo studies .
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(E)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16-,17+,18+,19-,20-/m1/s1 |
Clave InChI |
LQANGKSBLPMBTJ-JVCJGEKZSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)CO2)O |
SMILES canónico |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


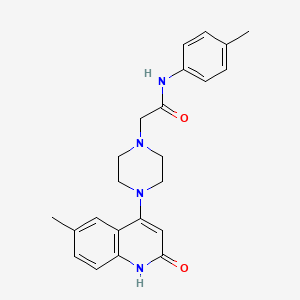

![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
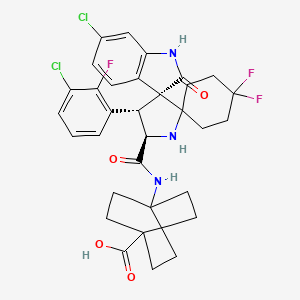
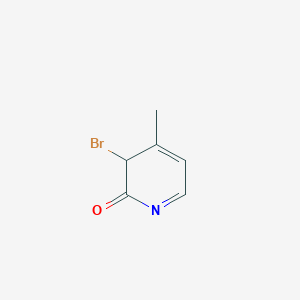


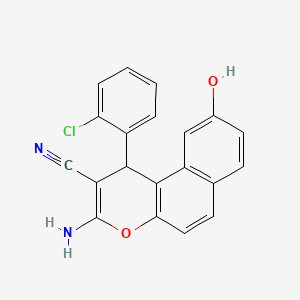

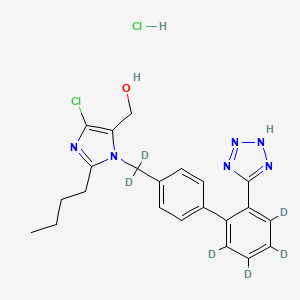
![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

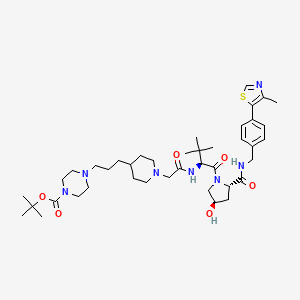
![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)
